1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid
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Overview
Description
1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid is a complex organic compound featuring an imidazole ring, a sulfonyl group, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Imidazole Ring:
- Starting with a precursor such as 2-methylpropylamine, the imidazole ring can be constructed through a cyclization reaction involving formamide and an appropriate aldehyde under acidic conditions.
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Sulfonylation:
- The imidazole derivative can then be sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
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Piperidine Carboxylation:
- The sulfonylated imidazole is then reacted with piperidine-4-carboxylic acid under coupling conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions using alcohols or amines in the presence of coupling agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, EDCI, DMAP.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters or amides of the carboxylic acid group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can enhance solubility and binding affinity.
Comparison with Similar Compounds
1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness: 1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid is unique due to its combination of an imidazole ring, sulfonyl group, and carboxylic acid moiety, which together confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-10(2)7-15-8-12(14-9-15)21(19,20)16-5-3-11(4-6-16)13(17)18/h8-11H,3-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMSHJNVUBGHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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